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Compound of Interest

Compound Name: (2-Chloro-3-nitrophenyl)methanol

Cat. No.: B1317613

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-
3-nitrobenzyl alcohol. Due to the limited availability of direct experimental spectra for this
specific isomer, this document presents predicted data based on the analysis of isomeric
compounds and established spectroscopic principles. Detailed experimental protocols for
acquiring such data are also provided to facilitate further research and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-chloro-3-nitrobenzyl
alcohol. These predictions are derived from the known spectral data of isomers such as 2-
chloro-5-nitrobenzyl alcohol, 3-chloro-2-nitrobenzyl alcohol, and other related substituted
benzyl alcohols.

Predicted *H NMR Data (in CDCl3, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.8-8.0 d 1H Ar-H (ortho to NOz2)
~75-77 t 1H Ar-H
~73-75 d 1H Ar-H (ortho to CH20H)
~4.8 S 2H -CH20H
~2.0-3.0 brs 1H -CH20H

Predicted **C NMR Data (in CDCls, 100 MHz)

Chemical Shift (6, ppm) Assignment
~ 148 - 150 C-NO2

~ 140 - 142 C-CH20H
~133-135 C-Cl
~125-130 Ar-CH
~120-125 Ar-CH
~118-122 Ar-CH
~63-65 -CH20H

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
3200 - 3500 Broad O-H stretch (alcohol)
3000 - 3100 Medium C-H stretch (aromatic)
2850 - 2960 Medium C-H stretch (aliphatic)

N-O asymmetric stretch (nitro
1510 - 1560 Strong

group)

N-O symmetric stretch (nitro
1340 - 1380 Strong

group)
1450 - 1600 Medium-Weak C=C stretch (aromatic ring)
1000 - 1100 Strong C-O stretch (primary alcohol)
700 - 800 Strong C-Cl stretch

Predicted Mass Spectrometry (MS) Data

miz Relative Intensity Assighment

P T '[M]+ (Molecular ion, showing
isotopic pattern for Cl)

170/172 High [M-OH]*

157/159 Moderate [M-CH20]*

141/143 Moderate [M-NOz]*

111 High [C7H6CI]*

77 High [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 2-chloro-3-nitrobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the *H and 13C chemical environments in the molecule.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 2-chloro-3-nitrobenzyl alcohol in approximately 0.7
mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0O ppm).

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a standard pulse sequence (e.g., zg30).

o Set the spectral width to cover the range of -2 to 12 ppm.

o Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the range of 0 to 200 ppm.

o A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural
abundance of 3C.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:
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e Sample Preparation:

o KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide
(KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Place the prepared sample in the spectrometer and record the sample spectrum.
o The typical scanning range is from 4000 to 400 cm~1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g.,
methanol, acetonitrile) into the mass spectrometer.

« lonization: Utilize Electron lonization (EI) for fragmentation analysis or a soft ionization
technique like Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI) to primarily observe the molecular ion.

o Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions
based on their mass-to-charge ratio (m/z).

o Detection: Detect the separated ions to generate a mass spectrum.
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» Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and
characteristic fragment ions. The isotopic pattern for chlorine (3>Cl and 3’Cl in an
approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of an organic compound such as 2-chloro-3-nitrobenzyl alcohol.

Workflow for Spectroscopic Analysis of 2-chloro-3-nitrobenzyl alcohol
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Caption: Workflow for the Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-chloro-3-nitrobenzyl alcohol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317613#spectroscopic-data-of-2-chloro-3-
nitrobenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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